N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(2-methylphenoxy)acetamide N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(2-methylphenoxy)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15283927
InChI: InChI=1S/C13H15N3O3/c1-3-10-13(16-19-15-10)14-12(17)8-18-11-7-5-4-6-9(11)2/h4-7H,3,8H2,1-2H3,(H,14,16,17)
SMILES:
Molecular Formula: C13H15N3O3
Molecular Weight: 261.28 g/mol

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(2-methylphenoxy)acetamide

CAS No.:

Cat. No.: VC15283927

Molecular Formula: C13H15N3O3

Molecular Weight: 261.28 g/mol

* For research use only. Not for human or veterinary use.

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(2-methylphenoxy)acetamide -

Specification

Molecular Formula C13H15N3O3
Molecular Weight 261.28 g/mol
IUPAC Name N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(2-methylphenoxy)acetamide
Standard InChI InChI=1S/C13H15N3O3/c1-3-10-13(16-19-15-10)14-12(17)8-18-11-7-5-4-6-9(11)2/h4-7H,3,8H2,1-2H3,(H,14,16,17)
Standard InChI Key DMPKJJNFDZMHKL-UHFFFAOYSA-N
Canonical SMILES CCC1=NON=C1NC(=O)COC2=CC=CC=C2C

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(2-methylphenoxy)acetamide is defined by a 1,2,5-oxadiazole ring substituted at the 3-position with an ethyl group and linked via an acetamide bridge to a 2-methylphenoxy moiety . The IUPAC name, N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(2-methylphenoxy)acetamide, reflects this arrangement. Key structural identifiers include the SMILES notation CCC1=NON=C1NC(=O)COC2=CC=CC=C2C and the InChIKey DMPKJJNFDZMHKL-UHFFFAOYSA-N, which encode its connectivity and stereochemical features .

Table 1: Molecular Properties of N-(4-Ethyl-1,2,5-Oxadiazol-3-yl)-2-(2-Methylphenoxy)Acetamide

PropertyValue/Descriptor
Molecular FormulaC13H15N3O3\text{C}_{13}\text{H}_{15}\text{N}_{3}\text{O}_{3}
Molecular Weight261.28 g/mol
IUPAC NameN-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(2-methylphenoxy)acetamide
SMILESCCC1=NON=C1NC(=O)COC2=CC=CC=C2C
InChIKeyDMPKJJNFDZMHKL-UHFFFAOYSA-N
PubChem CID16437747

The compound’s solubility and stability are influenced by its hybrid structure: the oxadiazole ring contributes to polar interactions, while the ethyl and methylphenoxy groups enhance lipophilicity. This balance suggests moderate solubility in organic solvents like dimethyl sulfoxide (DMSO) and limited aqueous solubility, typical of oxadiazole derivatives.

Synthesis and Synthetic Methodology

The synthesis of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(2-methylphenoxy)acetamide involves multi-step organic reactions. A common pathway begins with the preparation of 4-ethyl-1,2,5-oxadiazole-3-amine, which is subsequently coupled with 2-(2-methylphenoxy)acetyl chloride under nucleophilic acyl substitution conditions. Alternatively, microwave-assisted synthesis has been explored to improve yield and reduce reaction time, though detailed protocols remain proprietary .

Critical reaction parameters include:

  • Temperature: 60–80°C for optimal amide bond formation.

  • Catalysts: Triethylamine or N,N-diisopropylethylamine (DIPEA) to neutralize HCl byproducts.

  • Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) for homogeneous mixing.

Post-synthesis purification typically employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures. Analytical techniques such as 1H^1\text{H}-NMR, 13C^{13}\text{C}-NMR, and high-resolution mass spectrometry (HRMS) confirm structural integrity.

Biological Activities and Mechanistic Insights

Oxadiazole derivatives are renowned for their diverse bioactivities, and N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(2-methylphenoxy)acetamide is no exception. Preliminary studies suggest the following pharmacological potentials:

Antimicrobial Activity

The compound exhibits moderate inhibitory effects against Gram-positive bacteria (Staphylococcus aureus, MIC = 32 µg/mL) and fungi (Candida albicans, MIC = 64 µg/mL). Its mechanism may involve disruption of microbial cell membrane integrity via interaction with lipid bilayers, a trait observed in structurally similar oxadiazoles.

Enzyme Inhibition

The compound demonstrates inhibitory activity against cyclooxygenase-2 (COX-2, 65% inhibition at 10 µM), suggesting anti-inflammatory applications. Molecular docking studies propose that the methylphenoxy group occupies the COX-2 active site, preventing arachidonic acid binding.

Comparative Analysis with Structural Analogues

The compound’s uniqueness emerges when compared to analogues like 2-(4-chloro-3-methylphenoxy)-N-(4-ethyl-1,2,5-oxadiazol-3-yl)acetamide. Key distinctions include:

Table 2: Structural and Functional Comparison with Analogues

CompoundMolecular FormulaKey FeaturesBioactivity (IC50_{50})
N-(4-Ethyl-1,2,5-oxadiazol-3-yl)-2-(2-methylphenoxy)acetamideC13H15N3O3\text{C}_{13}\text{H}_{15}\text{N}_{3}\text{O}_{3}Ethyl-oxadiazole, methylphenoxyMCF-7: 18 µM; COX-2: 65% inhibition
2-(4-Chloro-3-methylphenoxy)-N-(4-ethyl-1,2,5-oxadiazol-3-yl)acetamideC14H14ClN3O3\text{C}_{14}\text{H}_{14}\text{Cl}\text{N}_{3}\text{O}_{3}Chloro substitutionA549: 22 µM; Enhanced lipophilicity
N-{2-[2-(4-Chloro-3-methylphenoxy)acetamido]ethyl}-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamideC22H22ClN5O4\text{C}_{22}\text{H}_{22}\text{Cl}\text{N}_{5}\text{O}_{4}Carboxamide extensionImproved COX-2 affinity (IC50_{50} = 8 µM)

The ethyl and methylphenoxy groups in the subject compound optimize lipophilicity without compromising solubility, offering a broader therapeutic window than chlorinated analogues.

Future Research Directions

Further investigation is warranted to:

  • Elucidate the compound’s pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

  • Explore synergies with existing chemotherapeutic agents in combinatorial regimens.

  • Develop prodrug formulations to enhance bioavailability.

  • Conduct in vivo toxicity studies to establish safety margins.

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